2-[4-(Allyloxy)phenyl]-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Description
- It belongs to the class of cyclic ketene acetals and exhibits interesting properties due to its unique arrangement of functional groups.
- The compound’s chemical formula is C32H28N2O9S .
2-[4-(Allyloxy)phenyl]-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: , is a compound with a complex structure.
Properties
Molecular Formula |
C24H26N2O2 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
5-methyl-7-phenyl-2-(4-prop-2-enoxyphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C24H26N2O2/c1-3-13-28-20-11-9-18(10-12-20)21-25-14-23(2)15-26(21)17-24(16-25,22(23)27)19-7-5-4-6-8-19/h3-12,21H,1,13-17H2,2H3 |
InChI Key |
RHYSMJFJDJUULR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)OCC=C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
- Synthetic Routes : MPDL can be synthesized from three different acetal halides. The reaction involves the formation of the cyclic ketene acetal ring.
- Reaction Conditions : The synthesis is typically carried out under mild conditions, using appropriate solvents and reagents.
- Industrial Production : While there isn’t a large-scale industrial production method specifically for MPDL, it can be prepared in the laboratory for research purposes.
Chemical Reactions Analysis
- Reactivity : MPDL undergoes various reactions due to its functional groups.
- Common Reagents and Conditions :
- Hydrolysis : MPDL can be hydrolyzed to yield degradation products.
- Ring-Opening Polymerization : MPDL serves as a controlling comonomer in nitroxide-mediated polymerization with methyl methacrylate (MMA).
- Major Products :
- Copolymers of MMA and MPDL exhibit well-defined structures and tunable degradability.
Scientific Research Applications
- Polymer Chemistry : MPDL is used in designing degradable polymers for controlled drug release and other biomedical applications.
- Materials Science : Its incorporation into polymethacrylate backbones allows for tailored properties.
- Photoinitiators : MPDL can initiate photopolymerization reactions.
Mechanism of Action
- Photodegradation : Under UV light, MPDL undergoes photolysis, leading to the release of active species.
- Molecular Targets : The specific targets depend on the application context (e.g., drug delivery, coatings).
Comparison with Similar Compounds
- Uniqueness : MPDL’s structure sets it apart from other ketene acetals.
- Similar Compounds : While MPDL is relatively unique, related compounds include other cyclic ketene acetals and photoinitiators.
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